ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Overview
Description
Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The ester group could also undergo reactions such as hydrolysis, reduction, or transesterification.Scientific Research Applications
Optical and Structural Properties
Research by Zeyada et al. (2016) on 4H-pyrano[3, 2-c]quinoline derivatives, including compounds with structural similarities to the target compound, has provided insights into their structural and optical properties. These studies indicate that such compounds can form polycrystalline structures in powder form, transitioning to nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. Their optical properties, determined through spectrophotometer measurements, reveal significant details about the absorption parameters and electron transition types, which can be crucial for applications in materials science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Applications in Heterocyclic Chemistry
The compound's involvement in heterocyclic chemistry is further highlighted by the work of Klásek et al. (2003), which described the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement to other quinoline derivatives. These transformations provide a foundation for understanding the chemical behavior and potential applications of the compound , such as in the development of new pharmaceuticals or organic materials (Klásek, Kořistek, Sedmera, & Halada, 2003).
Electrophilic Substitution Reactions
Furthermore, research by Zhao and Zhou (2010) on the regioselective SNAr reaction of poly-halo-quinoline-3-carboxylates, such as ethyl 4-chloro-2-cyclopropyl-6,7-difluoro-quinoline-3-carboxylate, with various nucleophiles indicates the potential for similar electrophilic substitution reactions in the compound of interest. These reactions can lead to diverse derivatives with varying substituents, showcasing the compound's versatility in organic synthesis (Zhao & Zhou, 2010).
Mechanism of Action
Properties
IUPAC Name |
ethyl 6-(2-chloro-6-fluorophenyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl3FNO3/c1-3-33-25(32)20-12(2)30-19-10-9-15(21-16(27)5-4-6-18(21)29)24(31)23(19)22(20)14-8-7-13(26)11-17(14)28/h4-8,11,15,22,30H,3,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRYMSOADIBQTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)C(CC2)C4=C(C=CC=C4Cl)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl3FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.